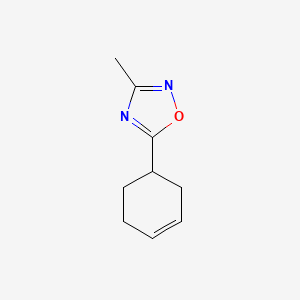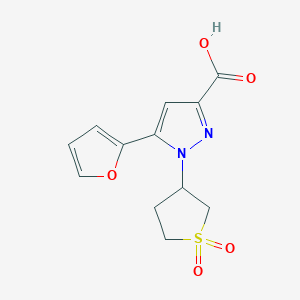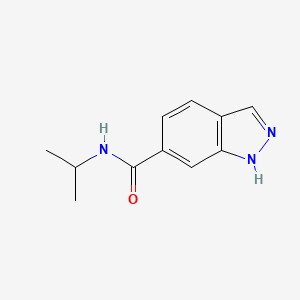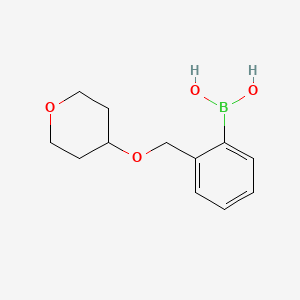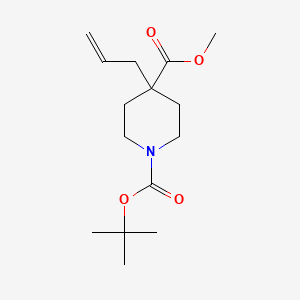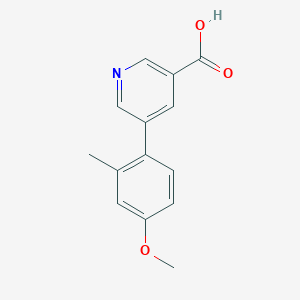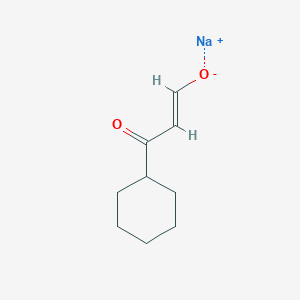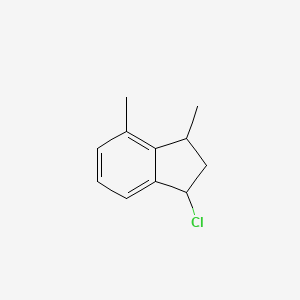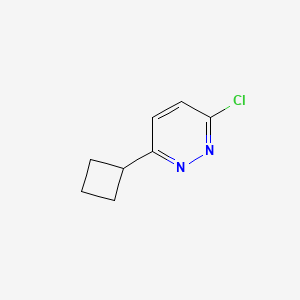
3-Chloro-6-cyclobutylpyridazine
Descripción general
Descripción
3-Chloro-6-cyclobutylpyridazine is a chemical compound with the CAS Number: 1255098-99-7 . It has a molecular weight of 168.63 and a linear formula of C8H9ClN2 . It is a light-red to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H9ClN2 . This indicates that the compound contains eight carbon atoms, nine hydrogen atoms, one chlorine atom, and two nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a light-red to brown solid at room temperature . It has a molecular weight of 168.63 and a linear formula of C8H9ClN2 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Mechanisms
- 3-Chloro-6-cyclobutylpyridazine has been explored in the context of chemical synthesis, particularly in reactions involving carbon nucleophiles. Rykowski et al. (2000) demonstrated a novel route to functionalized 3-aminopyridazines using this compound, employing an ANRORC mechanism which involves nucleophile addition, ring opening, and intramolecular ring closure (Rykowski, Wolińska, & Plas, 2000).
Pharmacological Research
- Dolle et al. (1997) identified 3-chloro-6-arylpyridazines, a class related to this compound, as novel interleukin-1β converting enzyme (ICE) inhibitors. They are irreversible inhibitors and exhibit a unique structure-activity relationship, contributing to our understanding of non-peptide ICE inhibitors (Dolle et al., 1997).
Crystal Structure Analysis
- Ather et al. (2010) studied the crystal structure of a derivative of this compound, providing insights into the molecular arrangement and intermolecular interactions. This research aids in understanding the physical and chemical properties of pyridazine derivatives (Ather, Tahir, Khan, & Athar, 2010).
DNA Interaction and Anticancer Research
- Research by Huang et al. (2016) on chloro terpyridyl Ru(ii) complexes, related to this compound, highlights their potential as DNA intercalative and covalent binding anticancer agents. This study contributes to the development of new anticancer drugs that target DNA replication and transcription (Huang et al., 2016).
Electrophilic Substitution Reactions
- Sengmany et al. (2007) reported an electrochemical method for preparing aryl- and heteroarylpyridazines using this compound. This method is pivotal for synthesizing functionalized pyridazines in organic chemistry and pharmaceutical research (Sengmany et al., 2007).
Spectroscopic Analysis
- Chamundeeswari et al. (2013) conducted a detailed spectroscopic analysis of 3-chloro-6-methoxypyridazine, closely related to this compound. Their work provides valuable information on the molecular structure and electronic properties of such compounds (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Safety and Hazards
The safety information for 3-Chloro-6-cyclobutylpyridazine includes several hazard statements: H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It’s known that this compound is a pyridazine derivative , and such compounds often interact with various enzymes and receptors in the body
Mode of Action
As a pyridazine derivative, it may interact with its targets by forming bonds and altering their function . The specific interactions and resulting changes would depend on the nature of the target and the chemical structure of 3-Chloro-6-cyclobutylpyridazine.
Biochemical Pathways
Pyridazine derivatives can affect various biochemical pathways depending on their specific targets
Result of Action
The effects would depend on the compound’s targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability
Propiedades
IUPAC Name |
3-chloro-6-cyclobutylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-5-4-7(10-11-8)6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXORSADDKVRTOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)
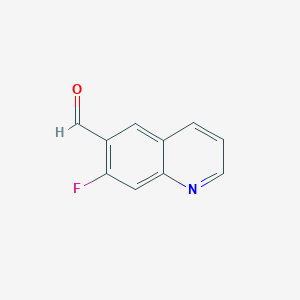
![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)

